molecular formula C19H16N2O6 B14209685 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid CAS No. 791059-27-3

3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid

Cat. No.: B14209685
CAS No.: 791059-27-3
M. Wt: 368.3 g/mol
InChI Key: WATQXRZUVAGRAV-UHFFFAOYSA-N
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Description

3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with two 4-amino-3-hydroxyphenoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol to form 3,5-bis(4-nitrophenoxy)benzoic acid. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups in the intermediate can be reduced to amino groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the aromatic rings. This combination of functional groups allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

791059-27-3

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

3,5-bis(4-amino-3-hydroxyphenoxy)benzoic acid

InChI

InChI=1S/C19H16N2O6/c20-15-3-1-11(8-17(15)22)26-13-5-10(19(24)25)6-14(7-13)27-12-2-4-16(21)18(23)9-12/h1-9,22-23H,20-21H2,(H,24,25)

InChI Key

WATQXRZUVAGRAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=C(C=C3)N)O)O)N

Origin of Product

United States

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